2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrrolidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVWVDZEFHEMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
Anticancer Research : One of the prominent applications of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is in the development of anticancer therapies. Compounds structurally related to this amine have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, certain derivatives have shown efficacy against mutated forms of the c-KIT receptor tyrosine kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies. These compounds can potentially serve as targeted therapies, reducing tumor growth and improving patient outcomes .
Neuropharmacology : The compound has also been explored for its effects on neurotransmitter systems. Research indicates that similar pyrrolidine derivatives can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial in treating neuropsychiatric disorders. The structural features of this compound may enhance its binding affinity to various receptors, making it a candidate for further investigation in the treatment of depression and anxiety .
Biochemical Investigations
Enzyme Inhibition Studies : The compound has been utilized as a pharmacological tool in enzyme inhibition studies, particularly targeting enzymes like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). Inhibitors derived from this compound class have demonstrated significant potency in blocking enzyme activity, which is vital for understanding lipid signaling pathways involved in various diseases .
Table 1: Inhibitory Potency of Pyrrolidine Derivatives
| Compound Name | IC50 (nM) | Target Enzyme | Reference |
|---|---|---|---|
| LEI-401 | 72 | NAPE-PLD | |
| Compound X | 150 | c-KIT | |
| Compound Y | 90 | Serotonin Receptors |
Synthetic Applications
Chemical Synthesis : this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules, including those with pharmaceutical relevance. For instance, it can be used to create new derivatives with enhanced biological activity or improved pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Anticancer Activity : A study highlighted the use of pyrrolidine derivatives in inhibiting c-KIT mutations associated with GISTs. The results indicated that certain modifications to the basic structure significantly enhanced inhibitory potency, showcasing the potential for developing effective cancer therapies .
- Neuropharmacological Effects : Research focusing on the modulation of neurotransmitter systems found that derivatives of this compound exhibited promising effects on serotonin receptors, suggesting potential applications in treating mood disorders .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical reactions .
Comparison with Similar Compounds
Table 1: Comparative Overview of Selected Ethan-1-amine Dihydrochloride Derivatives
*Calculated molecular weight based on C₆H₁₄N₂ + 2HCl.
Structural and Physicochemical Differences
- Pyrrolidine vs. Pyridine/Other Heterocycles: The pyrrolidine ring in the target compound provides a saturated five-membered ring, favoring flexible binding to hydrophobic pockets in proteins. Substitutions like 4,6-dimethylpyrimidin-2-yl () add planar, electron-deficient rings, likely improving interactions with enzymatic active sites (e.g., kinases) .
Impact of Bulky Substituents :
Halogenation Effects :
Functional and Application-Based Differences
- Pyrrolopyridine derivatives () are explored for neurological targets due to their fused aromatic systems .
Enzyme Inhibition :
- Pyrimidine-substituted analogs () may inhibit kinases or nucleotide-binding enzymes, leveraging their planar structures for ATP-binding site interactions .
Biological Activity
2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various alkaloids and has been investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of various pyrrolidine compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
These results suggest that the compound can inhibit bacterial growth effectively, particularly against S. aureus and E. coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains, including Candida albicans. The observed MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
This data indicates a promising potential for therapeutic applications in treating fungal infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : It may interact with specific receptors on microbial cells, disrupting their metabolic processes.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing bioactivity.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa cells. The antiproliferative activity was measured using standard assays, revealing that certain derivatives retained significant cytotoxicity while maintaining selectivity towards cancerous cells over normal cells .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(pyrrolidin-3-yl)ethan-1-amine dihydrochloride with high purity?
To synthesize this compound, a common approach involves reductive amination of a ketone precursor (e.g., 3-pyrrolidinone) with an appropriate amine, followed by hydrochloric acid salt formation. Key steps include:
- Intermediate purification : Use column chromatography with silica gel and a gradient of methanol/dichloromethane to isolate intermediates.
- Salt formation : React the free base with HCl gas in anhydrous diethyl ether to precipitate the dihydrochloride salt.
- Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and 1H/13C NMR (D2O solvent to suppress amine proton exchange) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use gloves, protective eyewear, and a lab coat. Work in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
- Decontamination : Clean spills with ethanol followed by water to neutralize residual HCl .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolidine ring and ethylamine chain .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+: ~187.05 g/mol) .
- Elemental analysis : Verify Cl– content (theoretical: ~23.8%) to confirm dihydrochloride stoichiometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Discrepancies may arise from differences in:
- Purity : Use orthogonal methods (e.g., TLC, Karl Fischer titration) to rule out solvent or water content effects .
- Assay conditions : Standardize buffer pH (critical for amine protonation states) and validate receptor-binding assays with positive controls (e.g., known agonists/antagonists) .
- Metabolic stability : Conduct in vitro liver microsome studies to assess if rapid metabolism explains inconsistent in vivo results .
Q. What strategies are recommended for studying this compound’s interaction with neurological targets (e.g., GPCRs)?
- Molecular docking : Use software like AutoDock Vina to model interactions with GPCRs (e.g., serotonin or dopamine receptors). Focus on the protonated amine’s hydrogen bonding with conserved aspartate residues .
- Radioligand displacement assays : Label the compound with tritium (3H) and measure binding affinity (Ki) against competing ligands in cortical membrane preparations .
- Functional assays : Monitor intracellular cAMP or calcium flux in transfected HEK293 cells to determine agonist/antagonist activity .
Q. How can researchers optimize the compound’s pharmacokinetic profile for preclinical studies?
- Lipophilicity adjustment : Introduce fluorine or methyl groups to the pyrrolidine ring to enhance blood-brain barrier penetration (logP target: 1–2) .
- Salt selection : Compare dihydrochloride with other salts (e.g., sulfate, citrate) to improve solubility in physiological buffers .
- In vivo PK studies : Administer via intravenous and oral routes in rodents, with LC-MS/MS quantification of plasma and brain concentrations over time .
Methodological Challenges and Solutions
Q. How can researchers address low yields during scale-up synthesis?
- Optimize reaction stoichiometry : Use in situ FTIR to monitor intermediate formation and adjust reagent ratios dynamically .
- Continuous flow chemistry : Implement microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .
- Crystallization tuning : Add antisolvents (e.g., tert-butyl methyl ether) during salt formation to improve crystal size and filtration efficiency .
Q. What are best practices for ensuring reproducibility in biological assays?
- Batch documentation : Record lot numbers of reagents (e.g., enzymes, cell lines) and environmental conditions (humidity, temperature) .
- Blind testing : Include coded positive/negative controls to eliminate observer bias in activity scoring .
- Data sharing : Publish raw NMR/MS spectra and assay protocols in open-access repositories for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
